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Compound Name: (6-Aminopyridin-2-yl)methanol

Cat. No.: B113033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(6-Aminopyridin-2-yl)methanol is a valuable bifunctional building block in medicinal chemistry

and drug discovery. Its structure, featuring a nucleophilic amino group and a primary alcohol,

allows for a variety of chemical transformations, making it an important intermediate in the

synthesis of complex heterocyclic compounds. Derivatives of (6-aminopyridin-2-yl)methanol
have shown significant potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR

signaling pathway, which is often dysregulated in cancer.[1][2] These compounds are also

explored for their potential in treating neuroinflammatory and neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for key reactions

involving (6-aminopyridin-2-yl)methanol, including N-acylation, reductive amination, and

reaction with isocyanates.

Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the

derivatization of (6-aminopyridin-2-yl)methanol based on established synthetic

methodologies for analogous aminopyridines.

Table 1: N-Acylation of (6-Aminopyridin-2-yl)methanol
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Acylating
Agent

Solvent Base
Temperatur
e (°C)

Time (h) Yield (%)

Acetyl

Chloride

Dichlorometh

ane (DCM)

Triethylamine

(TEA)
0 to rt 2 85-95

Benzoyl

Chloride

Dichlorometh

ane (DCM)
Pyridine 0 to rt 3 80-90

Acetic

Anhydride
Acetic Acid None 80 1 90-98

4-

Methoxybenz

oyl chloride

Tetrahydrofur

an (THF)

N,N-

Diisopropylet

hylamine

(DIPEA)

rt 4 75-85

Table 2: Reductive Amination of (6-Aminopyridin-2-yl)methanol

Carbonyl
Compound

Reducing
Agent

Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Acetone

Sodium

triacetoxybor

ohydride

1,2-

Dichloroethan

e (DCE)

rt 12 70-80

Cyclohexano

ne

Sodium

cyanoborohy

dride

Methanol rt 24 65-75

Benzaldehyd

e

Sodium

borohydride
Methanol rt 4 70-85

4-

Fluorobenzal

dehyde

α-picoline-

borane
Methanol rt 14 75-90

Table 3: Reaction of (6-Aminopyridin-2-yl)methanol with Isocyanates
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Isocyanate Solvent Catalyst
Temperatur
e (°C)

Time (h) Yield (%)

Phenyl

isocyanate

Tetrahydrofur

an (THF)
None rt 6 85-95

4-

Chlorophenyl

isocyanate

Dichlorometh

ane (DCM)
None rt 8 80-90

Ethyl

isocyanate
Acetonitrile None 50 4 90-98

Benzyl

isocyanate
Toluene None 60 5 80-90

Experimental Protocols
Protocol 1: N-Acylation with Benzoyl Chloride
This protocol describes the synthesis of N-(6-(hydroxymethyl)pyridin-2-yl)benzamide.

Materials:

(6-Aminopyridin-2-yl)methanol

Benzoyl chloride

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask

Magnetic stirrer

Dropping funnel

Standard laboratory glassware for workup and purification

Procedure:

Dissolve (6-aminopyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask

under a nitrogen atmosphere.

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with DCM.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired N-(6-

(hydroxymethyl)pyridin-2-yl)benzamide.

Protocol 2: Reductive Amination with Acetone
This protocol describes the synthesis of (6-(isopropylamino)pyridin-2-yl)methanol.

Materials:

(6-Aminopyridin-2-yl)methanol
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Acetone

Sodium triacetoxyborohydride

1,2-Dichloroethane (DCE)

Acetic acid (glacial)

Saturated sodium bicarbonate solution (NaHCO₃)

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Standard laboratory glassware for workup and purification

Procedure:

To a stirred solution of (6-aminopyridin-2-yl)methanol (1.0 eq) in DCE, add acetone (1.5

eq) and a catalytic amount of glacial acetic acid.

Stir the mixture at room temperature for 1 hour.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature for 12 hours.

Monitor the reaction by TLC.

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the residue by flash chromatography to yield (6-(isopropylamino)pyridin-2-yl)methanol.

Protocol 3: Synthesis of a Urea Derivative using Phenyl
Isocyanate
This protocol details the preparation of 1-(6-(hydroxymethyl)pyridin-2-yl)-3-phenylurea.

Materials:

(6-Aminopyridin-2-yl)methanol

Phenyl isocyanate

Anhydrous tetrahydrofuran (THF)

Round-bottom flask

Magnetic stirrer

Syringe

Standard laboratory glassware for workup and purification

Procedure:

Dissolve (6-aminopyridin-2-yl)methanol (1.0 eq) in anhydrous THF in a round-bottom flask

under a nitrogen atmosphere.

Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

Stir the reaction mixture at room temperature for 6 hours.

Monitor the formation of the product by TLC.
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If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the

reaction mixture under reduced pressure.

Wash the crude product with a small amount of cold diethyl ether to remove any unreacted

starting material.

If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to

obtain pure 1-(6-(hydroxymethyl)pyridin-2-yl)-3-phenylurea.

Signaling Pathway and Experimental Workflow
Derivatives of (6-aminopyridin-2-yl)methanol are frequently designed as inhibitors of the

PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation,

growth, and survival, and its hyperactivation is a hallmark of many cancers.[2][3]
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Caption: PI3K/Akt/mTOR signaling pathway with sites of inhibition by (6-Aminopyridin-2-
yl)methanol derivatives.

The following diagram illustrates a general experimental workflow for the synthesis and

evaluation of a kinase inhibitor derived from (6-aminopyridin-2-yl)methanol.
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Click to download full resolution via product page

Caption: General workflow for the synthesis and evaluation of kinase inhibitors from (6-
Aminopyridin-2-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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